
3-Aminophthalic acid
Overview
Description
3-Aminophthalic acid (C₈H₇NO₄) is an aromatic amino dicarboxylic acid with a molecular weight of 181.147 g/mol . It features an amino group at the 3-position and two carboxyl groups at the 1- and 2-positions of the benzene ring. This structural arrangement enables diverse chemical interactions, including chelation with metal ions and participation in chemiluminescent reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminophthalic acid can be synthesized from 3-nitrophthalic acid through a reduction process. One common method involves dissolving 3-nitrophthalic acid in a sodium hydroxide solution to form a sodium salt. This solution is then reduced using hydrazine hydrate in the presence of a catalyst, such as iron trichloride/carbon, under reflux conditions. The reaction yields this compound with a high purity of over 96% .
Industrial Production Methods: In industrial settings, this compound hydrochloride can be produced by hydrogenating 3-nitrophthalic acid in the presence of a platinum dioxide catalyst. The reaction is carried out under nitrogen protection and hydrogen pressure, followed by complexation with concentrated hydrochloric acid. The product is then dried to obtain this compound hydrochloride dihydrate with a yield of 94.6% and a purity of 98.8% .
Types of Reactions:
Oxidation: this compound is a product of the oxidation of luminol.
Reduction: It can be synthesized by reducing 3-nitrophthalic acid.
Substitution: The amino group in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst such as iron.
Reduction: Hydrazine hydrate with a catalyst like iron trichloride/carbon.
Substitution: Various electrophiles can react with the amino group under suitable conditions.
Major Products:
Oxidation: 3-Aminophthalate.
Reduction: this compound.
Substitution: Derivatives of this compound depending on the electrophile used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Precursor for Synthesis : 3-APA serves as a precursor in the synthesis of various organic compounds, including pharmaceuticals and local anesthetics. Its derivatives are explored for enhancing biological activity and reactivity through functionalization .
2. Biology
- Chemiluminescent Assays : The compound plays a crucial role in chemiluminescent assays, especially in detecting biological molecules. It is involved in reactions that emit light, useful in forensic applications such as blood detection .
- Biochemical Interactions : 3-APA interacts with enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression .
3. Medicine
- Drug Development : It acts as an intermediate in the synthesis of various drugs and diagnostic agents. Notably, its derivatives have shown potential anti-cancer properties by interacting with specific biological targets .
4. Industry
- Dyes and Pigments Production : The compound is utilized in producing dyes and pigments due to its chemical properties that allow for color development .
Targeted Protein Degradation
Recent research has identified this compound as a ligand for cereblon (CRBN), an E3 ubiquitin ligase involved in targeted protein degradation. This discovery has led to the development of phthalic acid-based O’PROTACs (proteolysis-targeting chimeras), which effectively degrade specific transcription factors like ERG. These O’PROTACs exhibit comparable efficacy to traditional immunomodulatory drugs but offer advantages in terms of stability and cost .
Case Studies
Forensic Applications
- A study highlighted the effectiveness of 3-aminophthalate in enhancing detection sensitivity for forensic blood analysis. The compound's ability to produce chemiluminescence upon reaction with luminol and hydrogen peroxide makes it invaluable in crime scene investigations .
Cancer Research
- Research into derivatives of 3-APA has suggested potential anti-cancer properties through their interactions with biological targets, paving the way for new drug development strategies aimed at treating cancer .
Data Table: Summary of Biological Activities
Application Area | Description |
---|---|
Chemistry | Precursor for organic compounds; synthesis of pharmaceuticals |
Biology | Chemiluminescent assays; interactions with enzymes and proteins |
Medicine | Intermediate for drug synthesis; potential anti-cancer properties |
Industry | Production of dyes and pigments |
Forensic Science | Enhanced blood detection methods using chemiluminescence |
Targeted Protein Degradation | Development of O’PROTACs for degrading specific transcription factors like ERG |
Mechanism of Action
The mechanism of action of 3-aminophthalic acid is primarily related to its role in chemiluminescence. When luminol is oxidized in the presence of a catalyst, 3-aminophthalate is formed, which emits light. This reaction is utilized in forensic science to detect blood traces, as the iron in hemoglobin catalyzes the reaction, producing a visible glow .
Comparison with Similar Compounds
Structural Analogues and Chelation Behavior
2-Amino-3-naphthoic Acid
- Structure: A polynuclear aromatic analogue with amino and carboxyl groups on adjacent carbons of a naphthalene ring .
- Ligand Behavior: Functions as a bidentate ligand, coordinating metal ions via the amino and adjacent carboxyl groups. Forms 1:2 (metal:ligand) complexes .
- Stability : Exhibits a consistent stability series for metal complexes (e.g., Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺), similar to methyl-substituted anthranilic acids .
2-Aminoterephthalic Acid
- Structure: Differs from 3-aminophthalic acid in the para-position of the second carboxyl group.
- Ligand Behavior : Struggles to form defined coordination complexes due to steric hindrance. Infrared and elemental analyses suggest ionic bonding between carboxyl groups and metal cations rather than covalent coordination .
Anthranilic Acid Derivatives
- Methyl-Substituted Anthranilic Acids: These mono-carboxylic acids form 1:1 metal complexes and exhibit predictable stability series. Their simpler structure limits tridentate coordination, unlike this compound .
Table 1: Ligand Behavior of this compound and Analogues
Functional Comparisons
Enzyme Inhibition
- This compound: Inhibits IMP-1 MBL with IC₅₀ = 2.51 µM. Its dual carboxylate groups bridge Zn²⁺ ions in the enzyme active site .
- Succinic Acid Derivatives : Exhibit nM-range inhibition of IMP-1 but require aromatic substituents for enhanced binding .
- Maleic Acid: A simpler dicarboxylate inhibitor with µM-range activity, less potent than this compound .
Table 2: Inhibition of IMP-1 Metallo-β-Lactamase
Inhibitor | IC₅₀/Kᵢ | Binding Mode |
---|---|---|
This compound | 2.51 µM | Bridges Zn²⁺ ions |
Succinic acid derivative | ~10 nM | Aromatic substituents enhance binding |
Maleic acid | ~10 µM | Direct Zn²⁺ coordination |
Physical and Industrial Performance
Chemiluminescence
- This compound: Generates chemiluminescence via singlet oxygen interaction in H₂O₂-Co²⁺ systems. Peak emission at ~425 nm, comparable to luminol, but with 10-fold lower background noise .
- Luminol: Requires alkaline conditions and catalysts (e.g., horseradish peroxidase), limiting its use in neutral environments .
Magnesium Dissolution Modulation
In corrosion inhibition studies, this compound exhibits an inhibition efficiency (IE) of -33 ± 4% for ZE41 magnesium alloy, outperforming 2,4-dihydroxybenzoic acid (-141 ± 2%) but underperforming 3,4-pyridinedicarboxylic acid (76 ± 1%) .
Table 3: Inhibition Efficiency (IE) of Selected Compounds
Compound | IE ZE41 (%) |
---|---|
This compound | -33 ± 4 |
3,4-Pyridinedicarboxylic acid | 76 ± 1 |
2,4-Dihydroxybenzoic acid | -141 ± 2 |
Biological Activity
3-Aminophthalic acid (3-APA) is a derivative of phthalic acid characterized by the presence of an amine group at the third carbon position. This compound has garnered attention for its significant biological activities, particularly in chemiluminescence and as a ligand in targeted protein degradation strategies. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and research findings.
Chemical Structure and Properties
This compound exhibits a unique chemical structure featuring a benzene ring with both a carboxylic acid group (–COOH) and an amine group (–NH2). This configuration imparts amphoteric properties, allowing it to act as both an acid and a base depending on the surrounding environment. The compound's ability to participate in various chemical reactions enhances its utility in synthesizing complex molecules.
Chemiluminescent Assays
One of the primary applications of this compound is in chemiluminescent assays. It plays a crucial role in the detection of analytes through light emission, which is particularly useful in forensic science for blood detection. The reaction between luminol, hydrogen peroxide, and iron catalyzes the formation of 3-aminophthalate, resulting in a blue light emission that signals the presence of blood at crime scenes.
Reaction Overview:
Targeted Protein Degradation
Recent studies have identified this compound as a ligand for cereblon (CRBN), an E3 ubiquitin ligase involved in targeted protein degradation. This discovery has led to the development of phthalic acid-based O’PROTACs (proteolysis-targeting chimeras), which show promise in degrading specific transcription factors like ERG. The efficacy of these O’PROTACs is comparable to traditional immunomodulatory drugs, indicating potential therapeutic applications in treating diseases associated with aberrant protein levels .
Synthesis and Functionalization
Various methods have been explored for synthesizing this compound and its derivatives. Functionalization studies have demonstrated that modifying the compound can enhance its reactivity and biological activity. For instance, incorporating different functional groups onto the 3-APA core has been investigated to create novel bioactive molecules .
Case Studies
- Forensic Applications : A study highlighted the effectiveness of 3-aminophthalate in enhancing detection sensitivity for forensic blood analysis, showcasing its practical application in real-world scenarios.
- Cancer Research : Research into this compound derivatives has suggested potential anti-cancer properties through their ability to interact with specific biological targets, paving the way for drug development.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 3-Aminophthalic acid in laboratory settings?
- Methodology : Synthesis typically involves nitration of phthalic acid derivatives followed by reduction. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification (C₈H₇NO₄, MW 179.13 g/mol). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study thermal stability .
- Key Considerations : Ensure anhydrous conditions during synthesis to avoid side reactions. Quantify residual solvents via gas chromatography (GC) for pharmaceutical-grade applications .
Q. How does this compound form during Luminol-based chemiluminescence assays, and how can this reaction be optimized for analytical applications?
- Mechanism : Luminol reacts with reactive oxygen species (ROS) like H₂O₂ to produce an excited-state intermediate, which decomposes to this compound and emits light (λmax ≈ 425 nm). The reaction is pH-dependent, with optimal activity in alkaline conditions (pH 8–10) .
- Optimization : Use catalysts like horseradish peroxidase (HRP) to enhance sensitivity. Control ROS generation with standardized H₂O₂ concentrations to minimize background noise .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices such as serum or urine?
- Preferred Methods : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C₆-3-Aminophthalic acid) ensures precision (CV <15%). For metabolite profiling, use reverse-phase HPLC with UV detection (λ = 254 nm) paired with solid-phase extraction (SPE) for sample cleanup .
Advanced Research Questions
Q. How can this compound be integrated into PROTACs for targeted protein degradation, and what experimental controls are critical for validating efficacy?
- Application : As a Cereblon (CRBN) E3 ligase ligand, this compound replaces traditional immunomodulatory drugs (IMiDs) in PROTAC design. Synthesize O’PROTACs by conjugating the acid to a target-binding moiety (e.g., ERG inhibitor) via polyethylene glycol (PEG) linkers .
- Validation : Include negative controls (e.g., CRBN-knockout cells) to confirm CRBN-dependent degradation. Quantify target protein levels via Western blot and ubiquitination via immunoprecipitation .
Q. What structural features of this compound derivatives enhance inhibition of metallo-β-lactamases (MBLs), and how can structure-activity relationships (SAR) be systematically studied?
- SAR Strategies : Synthesize derivatives with modifications at the amino or carboxyl groups. Assess inhibition potency using nitrocefin hydrolysis assays (IC₅₀ values). Perform X-ray crystallography to resolve binding modes in MBL active sites (e.g., IMP-1 enzyme) .
- Data Interpretation : Compare inhibitory activity against clinically relevant MBLs (e.g., NDM-1, VIM-2) to identify broad-spectrum candidates .
Q. How should researchers address discrepancies in reported metabolic pathways of this compound across different in vitro and in vivo models?
- Resolution Approaches : Use stable isotope tracing (e.g., ¹⁴C-labeled this compound) to track metabolite formation in human hepatocytes versus rodent models. Validate findings with recombinant cytochrome P450 isoforms to identify species-specific metabolism .
- Contradiction Analysis : Cross-reference LC-MS/MS data with authentic standards (e.g., M2 metabolite in urine) to confirm identifications .
Q. Methodological Guidance
Q. What statistical approaches are recommended for analyzing clustered data in studies involving this compound’s biological effects?
- Analytical Framework : Apply mixed-effects models to account for repeated measurements (e.g., dose-response curves). Use principal component analysis (PCA) to reduce dimensionality in multi-omics datasets (e.g., proteomic changes post-PROTAC treatment) .
Q. How can researchers ensure reproducibility in synthesizing this compound-based compounds for peer-reviewed studies?
Properties
IUPAC Name |
3-aminophthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLQHUKCXBXUDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063879 | |
Record name | 3-Aminophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-20-8 | |
Record name | 3-Aminophthalic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5434-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Aminophthalic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Aminophthalic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15741 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,2-Benzenedicarboxylic acid, 3-amino- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Aminophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-aminophthalic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.178 | |
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Record name | 3-AMINOPHTHALIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XV0V19ZDG | |
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Retrosynthesis Analysis
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